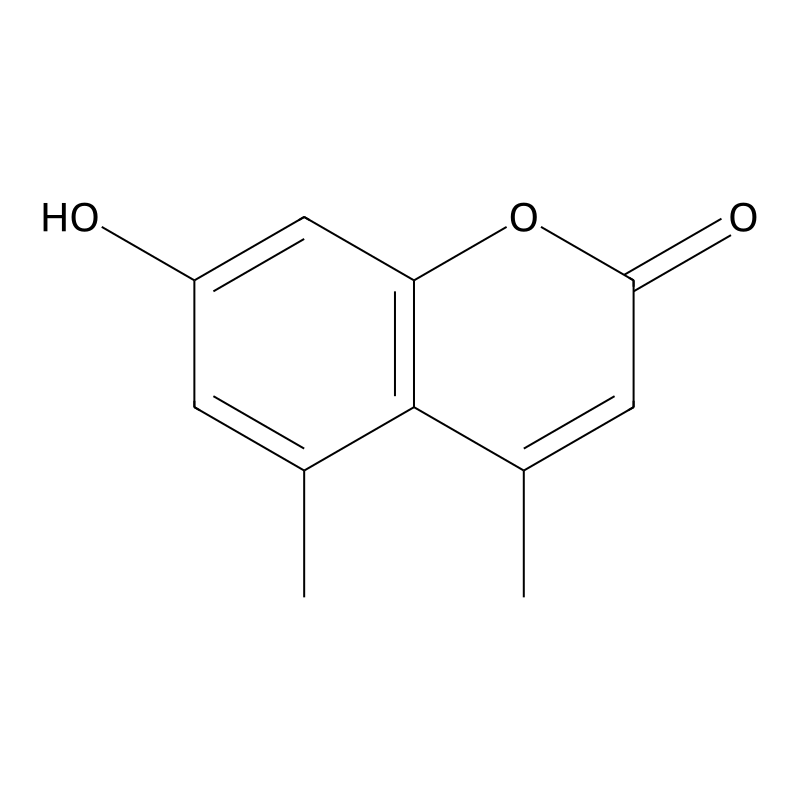

7-hydroxy-4,5-dimethyl-2H-chromen-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-Hydroxy-4,5-dimethyl-2H-chromen-2-one, commonly known as a coumarin derivative, features a chromenone structure with hydroxyl and methyl substituents at specific positions. This compound exhibits a molecular formula of C₁₁H₁₀O₃ and a molecular weight of 190.20 g/mol. The hydroxyl group at position 7 contributes to its potential biological activity, while the dimethyl groups enhance its lipophilicity and may influence its pharmacokinetics.

Availability and Identification:

7-hydroxy-4,5-dimethyl-2H-chromen-2-one, also known as dimethyldemethylhomoflavonol (DMDHF), is a naturally occurring chromone derivative. It can be found in various plants, including Hypericum perforatum (commonly known as St. John's wort) and Scutellaria lateriflora (American skullcap) [, ].

DMDHF can be identified using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ].

Potential Biological Activities:

Several studies have investigated the potential biological activities of DMDHF. These studies suggest that DMDHF may exhibit:

- Antioxidant properties: DMDHF has been shown to scavenge free radicals and inhibit lipid peroxidation, which are processes involved in cellular damage [, ].

- Anti-inflammatory properties: Studies suggest that DMDHF may reduce inflammation by inhibiting the activity of enzymes involved in the inflammatory response [].

- Neuroprotective properties: Some studies suggest that DMDHF may protect nerve cells from damage [].

- Electrophilic Aromatic Substitution: The hydroxyl group can activate the aromatic ring for further substitution reactions.

- Condensation Reactions: It can participate in multi-component reactions, particularly with aldehydes and acetylenic compounds, leading to the formation of more complex structures .

- Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives, altering its reactivity and biological properties .

Research indicates that 7-hydroxy-4,5-dimethyl-2H-chromen-2-one exhibits significant biological activities, including:

- Antioxidant Properties: It scavenges free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Activity: Studies show efficacy against various bacterial strains, suggesting potential applications in pharmaceuticals .

- Anti-inflammatory Effects: The compound has been linked to the inhibition of inflammatory pathways, making it a candidate for treating inflammatory diseases .

Synthesis of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one typically involves:

- Pechmann Condensation: This method involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. For example:

- Resorcinol is reacted with ethyl acetoacetate under acidic conditions to yield the target compound.

- Three-component Reactions: Recent studies have explored combining 7-hydroxy coumarins with dialkyl acetylenedicarboxylates and aromatic aldehydes under mild conditions to produce various derivatives efficiently .

The applications of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one are diverse:

- Pharmaceuticals: Due to its biological activities, it is studied for potential therapeutic uses in treating infections and inflammation.

- Fluorescent Probes: Its structural properties make it suitable for use in optical materials and sensors.

- Agricultural Chemicals: The antimicrobial properties suggest utility in developing plant protection agents .

Interaction studies have revealed that 7-hydroxy-4,5-dimethyl-2H-chromen-2-one interacts with various biomolecules:

- Protein Binding: Research indicates that this compound can bind to proteins involved in metabolic pathways, influencing drug metabolism and efficacy.

- Enzyme Inhibition: It has been shown to inhibit specific enzymes related to inflammation and cancer progression .

Similar Compounds

Several compounds share structural similarities with 7-hydroxy-4,5-dimethyl-2H-chromen-2-one. Here are notable examples:

| Compound Name | Structural Features |

|---|---|

| 7-Hydroxy-4-methyl-2H-chromen-2-one | One methyl group at position 4 |

| 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one | Methyl group at position 8 |

| 5-Hydroxy-4-methyl-2H-chromen-2-one | Hydroxyl group at position 5 |

| 7-Hydroxy-3,4-dimethyl-2H-chromen-2-one | Methyl groups at positions 3 and 4 |

| 6-Hydroxycoumarin | Hydroxyl group at position 6 |

Uniqueness

The uniqueness of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one lies in its specific arrangement of functional groups that confer distinct biological activities not fully replicated by other coumarin derivatives. Its combination of antioxidant and antimicrobial properties makes it particularly valuable in medicinal chemistry.